Lonafarnib

Vue d'ensemble

Description

Lonafarnib is an orally active farnesyltransferase inhibitor . It was developed by Eiger BioPharmaceuticals under license from Merck & Co. for the treatment of hepatitis D virus (HDV) infections, and progeria and progeroid laminopathies . The drug was originally discovered by Merck & Co as an investigational drug in oncology .

Molecular Structure Analysis

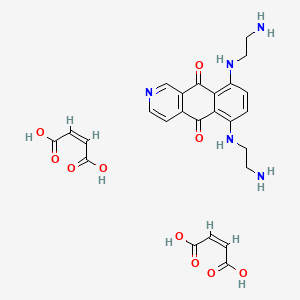

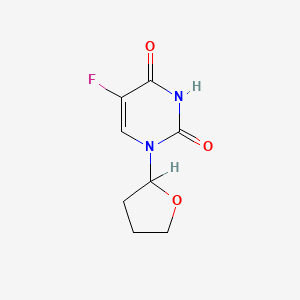

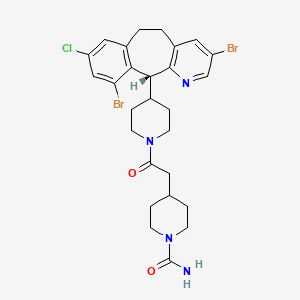

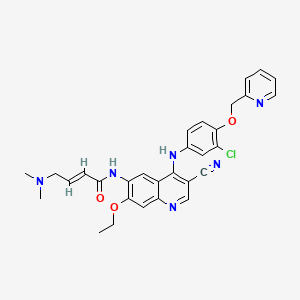

Lonafarnib has a molecular formula of C27H31Br2ClN4O2 and a molecular weight of 638.8 g/mol . The IUPAC name for Lonafarnib is 4- [2- [4- [ (2 R )-6,15-dibromo-13-chloro-4-azatricyclo [9.4.0.0 3,8 ]pentadeca-1 (11),3 (8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide .

Physical And Chemical Properties Analysis

Lonafarnib has a molecular weight of 638.82 g/mol and is soluble in DMSO . More specific physical and chemical properties are not detailed in the available resources.

Applications De Recherche Scientifique

Treatment of Progeria and Progeroid Laminopathies

Lonafarnib is an orally active farnesyltransferase inhibitor developed for the treatment of progeria and progeroid laminopathies . Progeria, also known as Hutchinson-Gilford Progeria Syndrome (HGPS), is a rare and fatal premature aging disease . Lonafarnib inhibits farnesyltransferase to prevent farnesylation and subsequent accumulation of progerin and progerin-like proteins in the nucleus and cellular cytoskeleton . It received its first approval in the USA to reduce the risk of mortality in HGPS and for the treatment of processing-deficient progeroid laminopathies .

Treatment of Hepatitis D Virus (HDV) Infections

Lonafarnib is also being developed for the treatment of hepatitis D virus (HDV) infections . HDV is a small RNA virus that can cause acute or chronic liver disease. The development of Lonafarnib for this application is currently underway in multiple countries .

Oncology Research

Lonafarnib was originally discovered by Merck & Co as an investigational drug in oncology . The drug belongs to a class of drugs known as farnesyltransferase inhibitors, which were once thought to hold promise in oncology . Although many farnesyltransferase inhibitors have failed in cancer trials, the hopes for their potential applications in cancer still live on .

Treatment of Diseases Caused by LMNA Mutations

Hutchinson-Gilford progeria syndrome is caused by mutations in LMNA that result in the production of progerin, a mutant form of the lamin A protein . Progerin is permanently tagged with a farnesyl group, a post-translational modification that is thought to contribute to the altered nuclear membrane morphology associated with the disease . Farnesyltransferase inhibitors like Lonafarnib aim to reduce the farnesylation of progerin .

Extension of Lifespan in Progeria Patients

The approval of Lonafarnib is based on two single-armed trials of the drug, in a total of 62 patients . The drug increased the average lifespan by 3 months through the first 3 years of treatment, and by an average of 2.5 years through the maximum follow-up of 11 years .

Mécanisme D'action

Target of Action

Lonafarnib primarily targets farnesyl transferase (FTase) . FTase is an enzyme that plays a crucial role in the post-translational modification of proteins through a process known as farnesylation . This modification is essential for the proper localization and function of many proteins within the cell .

Mode of Action

Lonafarnib is a farnesyl transferase inhibitor (FTI) . It works by inhibiting the activity of FTase, thereby preventing the farnesylation of numerous cellular proteins . One such protein is progerin, an aberrant form of lamin A that accumulates in the inner nuclear membrane in conditions such as Hutchinson-Gilford progeria syndrome (HGPS) and other progeroid laminopathies . By inhibiting the farnesylation of progerin, Lonafarnib prevents its accumulation at the nuclear membrane, which is a key factor in the pathogenesis of these diseases .

Biochemical Pathways

The inhibition of progerin farnesylation by Lonafarnib leads to a reduction in progerin accumulation in the inner nuclear membrane . This can alleviate the disruption of nuclear architecture and cellular function caused by progerin, thereby mitigating the symptoms associated with HGPS and other progeroid laminopathies .

Pharmacokinetics

It is known that lonafarnib has a mean half-life of approximately 4-6 hours following oral administration of 100 mg twice daily in healthy subjects . The absolute oral bioavailability of Lonafarnib is unknown .

Result of Action

The inhibition of progerin farnesylation by Lonafarnib leads to a reduction in the accumulation of progerin in the inner nuclear membrane . This can alleviate the disruption of nuclear architecture and cellular function caused by progerin . As a result, Lonafarnib can improve symptoms in patients with HGPS and other progeroid laminopathies .

Action Environment

The action of Lonafarnib can be influenced by various environmental factors. For instance, the bioavailability of Lonafarnib can be affected by food intake. Following a single oral dose of Lonafarnib 75 mg with a high-fat meal, the Lonafarnib peak plasma concentration (C max) and the area under the concentration-time curve (AUC) decreased by 55% and 29%, respectively, compared with fasted conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMTURDWPRKSOA-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Br2ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172927 | |

| Record name | Lonafarnib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

~3mg/ml | |

| Record name | Lonafarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Hutchinson-Gilford progeria syndrome (HGPS) is a rare autosomal dominant disorder estimated to affect approximately one in 20 million individuals resulting in premature ageing, associated cardiovascular, cerebrovascular, and musculoskeletal effects and early death around 14 years of age. The _LMNA_ gene encodes lamin A and lamin C, two proteins involved in nuclear integrity and function at the inner nuclear membrane. Under normal conditions, the 12-exon _LMNA_ gene produces full-length prelamin A, which undergoes farnesylation of the C-terminal _CaaX_ motif, followed by proteolytic cleavage of the terminal three amino acids (_aaX_) by the metalloproteinase ZMPSTE24, subsequent carboxymethylation, and finally removal of the last 15 amino acids to yield mature, unfarnesylated, lamin A protein. In HGPS, a single heterozygous C-to-T mutation at position 1824 results in a cryptic splice site that removes the last 150 nucleotides of exon 11 and a concomitant 50-amino acid deletion in the C-terminus of the prelamin A protein. This aberrant prelamin A protein, often called progerin, is permanently farnesylated but unable to complete maturation due to the removal of the second endoproteolytic cleavage site. Although the exact mechanism is unclear, progerin accumulation results in a host of adverse symptoms associated with ageing such as skeletal dysplasia, joint contractures, atherosclerosis, myocardial fibrosis/dysfunction, scleroderma-like cutaneous effects, lipoatrophy, alopecia, and a severe failure to thrive. An additional notable effect of HGPS is increased vascular and peripheral calcification. Children affected by HGPS typically die due to myocardial infarction or stroke. Mechanistic understanding of HGPS remains unclear, although a recent study correlated progerin accumulation, telomere dysfunction, DNA damage-mediated inflammatory cytokine release, and HGPS symptoms, suggesting that the nuclear effects of progerin accumulation may result in pleiotropic downstream effects. Lonafarnib is a farnesyl transferase (FTase) inhibitor (FTI), with a reported IC50 value of 1.9 nM; lonafarnib is specific for FTase, as it does not appreciably inhibit the related GGPT-1 enzyme at concentrations up to 50 μM. Inhibition of progerin farnesylation reduces progerin accumulation in the inner nuclear membrane, which subsequently slows the progression of HGPS and other progeroid laminopathies. | |

| Record name | Lonafarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Lonafarnib | |

CAS RN |

193275-84-2 | |

| Record name | Lonafarnib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193275-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lonafarnib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193275842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lonafarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lonafarnib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-[4-[(11R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LONAFARNIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOW153004F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Lonafarnib is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational farnesylation of proteins. []

ANone: Lonafarnib acts as a non-peptidomimetic inhibitor of FTase, preventing the attachment of a farnesyl group to target proteins. This disrupts the localization and function of these proteins, many of which are involved in cell signaling pathways essential for cell growth and survival. []

ANone: Lonafarnib's inhibition of FTase impacts various cellular processes, including:

- Inhibition of Ras signaling: While initially developed to target oncogenic Ras proteins, Lonafarnib's impact on Ras is complex and may vary depending on the cell type and context. [, , ]

- Disruption of microtubule dynamics: Lonafarnib affects the microtubule cytoskeleton, leading to microtubule bundle formation, increased stabilization and acetylation, and suppression of microtubule dynamics. []

- Induction of apoptosis: Lonafarnib can induce apoptosis through various mechanisms, including activation of caspase-8 and upregulation of the death receptor 5 (DR5). []

- Modulation of cell cycle progression: Lonafarnib can induce cell cycle arrest at the G1 or G2/M phases. []

- Inhibition of multidrug resistance proteins: Lonafarnib has been shown to inhibit the function of multidrug resistance proteins (MRPs) 1 and 2, potentially overcoming resistance to certain chemotherapeutic agents. []

ANone: The molecular formula of Lonafarnib is C32H38F3N3O3, and its molecular weight is 567.65 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to elucidate the structure of Lonafarnib and its metabolites. []

ANone: Modifications to the terminal 4-methylpiperidine-1-carboxamide residue of Lonafarnib influence its cytotoxicity and selectivity for cancer cells over non-malignant cells. For instance, the 1-cyclohexyl-1-methylurea derivative (15b) exhibited selectivity for tumor cells, inhibiting the growth of Michigan Cancer Foundation-7 (MCF-7) breast cancer cells without affecting simian virus 80 (SV-80) fibroblasts. []

ANone: While food affects the pharmacokinetics of Lonafarnib after a single dose, this effect diminishes following multiple doses. It is recommended to administer multiple-dose Lonafarnib with food to improve tolerability. []

ANone: The mean half-life of Lonafarnib ranges from 4 to 7 hours, and the median Tmax values range from 4 to 8 hours. []

ANone: Lonafarnib is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5. [] The specific metabolic pathways and excretion routes may vary depending on the species and individual factors.

ANone: Ritonavir, a CYP3A4 inhibitor, can increase liver concentrations of Lonafarnib, potentially enhancing its efficacy at lower doses. [, ]

ANone: Lonafarnib has no apparent effect on the pharmacokinetics of gemcitabine. []

ANone: Lonafarnib demonstrates antiproliferative activity against various cancer cell lines, including those derived from breast cancer (e.g., MCF-7), prostate cancer (e.g., 22Rv1, LNCaP, DU-145, PC3), and lung cancer. [, , ]

ANone: Lonafarnib exhibits antitumor activity in various xenograft models of human cancers, including breast cancer, prostate cancer, and lung cancer. [, ]

ANone: Lonafarnib treatment has shown promising results in mouse models of HGPS, improving cardiovascular function and survival. []

ANone: Clinical trials have demonstrated that Lonafarnib can extend lifespan in patients with HGPS. The U.S. Food and Drug Administration approved Zokinvy™ (Lonafarnib) in November 2020 for treating these patients. [, ]

ANone: Resistance to Lonafarnib can arise from mutations in the target protein, FTase β. These mutations can alter the drug-binding site or affect the enzyme's substrate specificity, reducing the inhibitor's efficacy. []

ANone: While the identified mutations confer resistance to Lonafarnib, they may or may not confer cross-resistance to other structurally similar FTIs. Further research is needed to fully characterize the potential for cross-resistance. []

ANone: Research suggests that the FNTB promoter polymorphism rs11623866 could potentially serve as a predictive biomarker for Lonafarnib treatment in ovarian cancer. Patients carrying the GG genotype showed an unfavorable response to Lonafarnib compared to those with other genotypes. [, ]

ANone: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and quantitative method used to determine Lonafarnib levels in human plasma. []

ANone: The validation of analytical methods, such as HPLC-MS/MS for Lonafarnib, adheres to regulatory guidelines (e.g., FDA guidelines for bioanalytical method validation). This includes assessing parameters such as accuracy, precision, specificity, linearity, range, sensitivity, and stability. []

ANone: Lonafarnib is primarily metabolized by CYP3A4 and CYP3A5. Co-administration with inhibitors of these enzymes, such as ritonavir, can increase Lonafarnib exposure. [, ]

ANone:

ANone: Lonafarnib (SCH66336) was one of the first farnesyltransferase inhibitors to enter clinical development, with early studies exploring its use in various cancer types, including head and neck squamous cell carcinoma and non-small cell lung cancer. []

ANone: The FDA approval of Zokinvy™ (Lonafarnib) in November 2020 for treating HGPS marked a major milestone, representing the first approved treatment for this devastating genetic disorder. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B1684481.png)

![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)

![1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea](/img/structure/B1684483.png)